(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
Physical and Chemical Properties Analysis
The compound has a molecular weight of 401.389. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications
Crystal Structure and Anti-Tubercular Activities
The compound has been studied for its crystal structures and potential anti-tubercular activities. In particular, derivatives like mefloquine, which share structural similarities, have exhibited important anti-tubercular activities, as indicated by in vitro assays against M. tuberculosis (Wardell et al., 2011).
Structural Studies and Theoretical Calculations
Structural and theoretical studies of related compounds, such as those involving piperidin-4-yl and difluorophenyl methanone oxime, have been conducted. These studies focus on the crystal structure, electronic properties, and theoretical calculations to understand the chemical and physical properties of these compounds (Karthik et al., 2021).
Spectroscopic Properties in Various Environments
Research has also delved into the electronic absorption, excitation, and fluorescence properties of compounds with structural similarities in different solvents. This includes studying the impact of solvent polarity and hydrogen-bonding abilities on these properties, which are crucial for understanding the compound's behavior in various environments (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity
The synthesis of related compounds with antimicrobial properties has been explored. For example, derivatives involving pipradol show potential microbial activities, which could be useful in developing new antimicrobial agents (Ramudu et al., 2017).
Design and Synthesis for Cancer Research
Compounds structurally similar to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been designed and synthesized for potential use in cancer research. These compounds are studied for their cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents (Perreault et al., 2017).
Crystal Structure Analysis
The crystal structures of adducts and derivatives of compounds with similar molecular frameworks have been analyzed. This research is crucial for understanding the molecular interactions and stability of these compounds (Revathi et al., 2015).
Exploring Antidepressant Potential
Studies have been conducted on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, investigating their potential as antidepressants using rodent behavioral models. This research is significant for developing new treatments for depression (Mahesh et al., 2012).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to have a wide range of targets, including various enzymes, receptors, and microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative activity against various cell lines .
Future Directions
Properties
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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